![molecular formula C9H9ClN4O2S B2873155 1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1707586-45-5](/img/structure/B2873155.png)

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

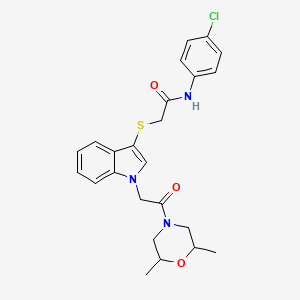

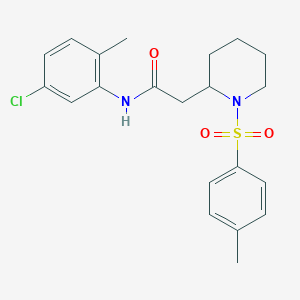

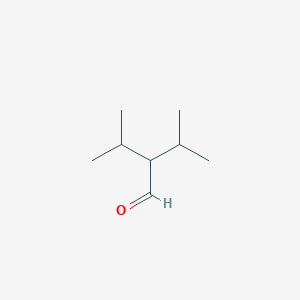

The compound “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” belongs to a class of organic compounds known as sulfonyl compounds. These compounds contain a functional group called a sulfonyl group that consists of a sulfur atom bonded to two oxygen atoms (double bonds) and an organic moiety .

Synthesis Analysis

While specific synthesis methods for “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” were not found, related sulfonyl compounds are often synthesized via condensation reactions .Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving sulfonyl compounds can be quite diverse, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

Sulfonyl compounds are generally solid at room temperature. .Scientific Research Applications

Antimicrobial Activity

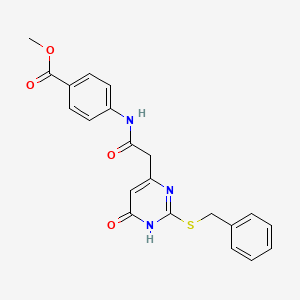

This compound has been used in the synthesis of various derivatives that have shown promising antimicrobial activity . For example, it has been used in the microwave-assisted synthesis of substituted urea derivatives, which have demonstrated significant antimicrobial activity .

2. Modulating Activity in Combating Antibiotic Resistance The compound has demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa. It significantly reduced the minimum inhibitory concentration (MIC) of amikacin, highlighting its potential in combating antibiotic resistance.

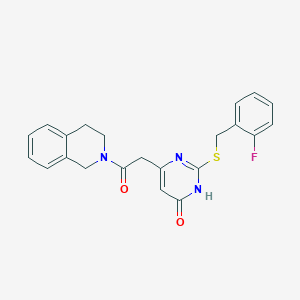

Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

The compound has been used in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives . These derivatives play a vital role in developing pharmacological agents and have been considered as potential drugs .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed, providing valuable information about its molecular structure . This information can be useful in various fields, including drug design and materials science .

Green Chemistry

The compound has been used in green chemistry applications, such as the microwave-assisted synthesis of various derivatives . This method is more environmentally friendly and efficient compared to traditional synthesis methods .

Pharmacological Activity

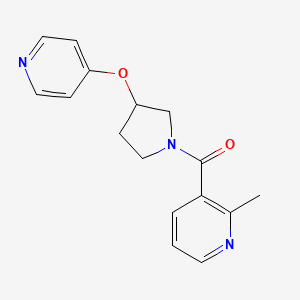

The compound and its derivatives have shown potential pharmacological activity . For example, they have been considered as potential drugs and antagonists for N-methyl-d-aspartate (NMDA) receptors at the glycine recognition site .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-chloropyridin-3-yl)sulfonyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S/c1-6-5-8(11)14(13-6)17(15,16)7-3-2-4-12-9(7)10/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRQBLCPFQAUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)S(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)

![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)